N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- Benzodioxolylmethyl group: A 1,3-benzodioxole moiety (a fused bicyclic aromatic system with two oxygen atoms) attached via a methyl group to the nitrogen of the acetamide backbone.
- Substituted quinoline-oxy group: The acetamide’s oxygen is linked to a quinoline ring substituted with a fluorine atom at position 6 and a phenyl group at position 2.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c26-18-7-8-20-19(11-18)23(12-21(28-20)17-4-2-1-3-5-17)30-14-25(29)27-13-16-6-9-22-24(10-16)32-15-31-22/h1-12H,13-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMRCOSOIUDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide typically involves multiple steps, including the formation of the benzodioxole and quinoline intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can yield reduced forms of the quinoline moiety.
Substitution: The benzodioxole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole and quinoline rings, leading to a diverse array of derivatives.
Scientific Research Applications
Antimicrobial Activity
2.1 Antibacterial and Antifungal Properties
Compounds with benzodioxole moieties have been investigated for their antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide could be explored for its antibacterial potential.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |
| Compound B | Pseudomonas aeruginosa | 19 mm inhibition diameter |
Cancer Research
3.1 Potential Anticancer Activity
The structure of this compound suggests that it may interact with cancer-related pathways. Compounds containing quinoline and benzodioxole groups have been studied for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells . While direct studies on this specific compound are scarce, the existing literature supports further investigation into its anticancer potential.
Neuropharmacology
4.1 Effects on Neurotransmitter Systems
The acetylcholinesterase inhibitory activity noted in related compounds indicates that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenyquinolin -4 -yl)oxy]acetamide could influence neurotransmitter systems relevant to cognitive function. This mechanism is particularly important in the context of neurodegenerative diseases like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the synthesis and biological activity of compounds structurally similar to N-[ (2H -1 ,3-benzodioxol -5 -yl)methyl]-2-[ (6-fluoro -2 -phenylquinolin -4 -yl) oxy]acetamide. These investigations typically focus on:
- Synthesis Techniques : Various synthetic routes have been developed to create similar compounds with optimized biological activity.
- Biological Assays : In vitro assays assessing enzyme inhibition and antimicrobial efficacy provide foundational data for evaluating the therapeutic potential of these compounds.
- Structure–Activity Relationships (SAR) : Understanding how structural modifications impact biological activity helps guide future drug design efforts.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxolylmethyl-Acetamide Moieties
(a) N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
- Key Similarities : Shares the benzodioxolylmethyl group and acetamide backbone.
- Key Differences: Replaces the quinoline-oxy group with a thiazolo-pyridazinone ring system substituted with 4-fluorophenyl and methyl groups.
(b) 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-N-(3-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide
- Key Similarities : Contains the benzodioxolylmethyl substituent.
- Key Differences : The acetamide is part of an imidazole-carboxamide scaffold with a 3-chlorophenyl group.
- Implications: The imidazole ring introduces basicity, which could enhance solubility compared to the quinoline-based target compound .
Quinoline-Based Analogues
(a) N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
- Key Similarities: Features a quinolin-4-one core and benzodioxolyl group.
- Key Differences: The quinoline is substituted with dimethoxy groups at positions 6 and 7 and a 4-methylbenzoyl group at position 3. Additionally, the benzodioxolyl group is directly attached to the acetamide nitrogen (lacking the methyl linker).
(b) N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide
- Key Similarities : Contains a benzodioxolyl group and acetamide backbone.
- Key Differences: Replaces the quinoline-oxy group with a 4-bromophenylmethyl-methylamino substituent.
Heterocyclic Acetamide Derivatives
(a) N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Key Similarities : Acetamide backbone with aromatic substituents.
- Key Differences: Uses a benzothiazole ring instead of benzodioxole and a 4-chlorophenyl group instead of quinoline.
- Implications: Benzothiazoles are known for their electron-deficient nature, which may alter redox properties compared to benzodioxole .
(b) 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide
Comparative Data Table
Research Implications
The structural diversity among these analogues highlights the following trends:
- Benzodioxolylmethyl vs. Direct Benzodioxolyl Attachment : The methyl linker in the target compound may improve conformational flexibility compared to direct attachment (e.g., ).
- Quinoline vs. Alternative Heterocycles: Quinoline derivatives (e.g., ) prioritize planar aromatic interactions, while thiazolo-pyridazinones () or triazoles () introduce varied electronic profiles.
- Substituent Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electron density, impacting binding and solubility.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, with the CAS number 1114648-74-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 430.4 g/mol
- Structural Features : It contains a benzodioxole moiety and a quinoline derivative, which are known to impart various biological activities.
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit certain kinases involved in signaling pathways that regulate cell proliferation and apoptosis. For instance, studies have shown that benzodioxole derivatives can modulate glycogen synthase kinase 3 beta (GSK3B), affecting insulin signaling and potentially influencing metabolic pathways .
- Antioxidant Properties : The presence of the benzodioxole structure is associated with antioxidant activity, which may protect cells from oxidative stress and inflammation .
- Interaction with Receptors : Similar compounds have been shown to act as receptor agonists or antagonists, suggesting that this compound might interact with specific receptors involved in cellular signaling.
Biological Activity Insights
Recent studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Agricultural Applications : A study demonstrated that compounds with similar structures enhanced root elongation in plants at specific concentrations, suggesting their utility as growth regulators in agriculture .
- Cancer Research : In vitro studies on cancer cell lines indicated that benzodioxole derivatives could induce apoptosis and inhibit proliferation through GSK3B modulation. This suggests a potential therapeutic role for N-[...]-acetamide in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
